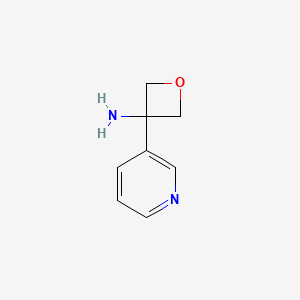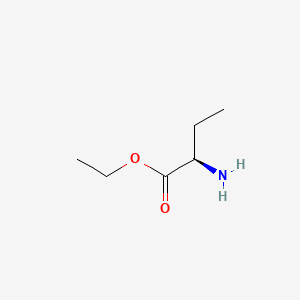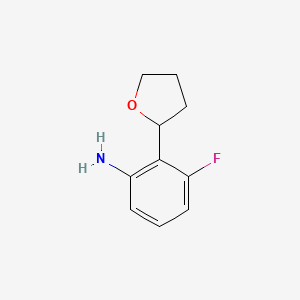
3-Fluoro-2-(tetrahydrofuran-2-yl)aniline
描述
3-Fluoro-2-(tetrahydrofuran-2-yl)aniline: is an organic compound with the molecular formula C10H12FNO. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and a tetrahydrofuran ring at the second position.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with 2,3-dihydrofuran and 2-bromo-3-fluoronitrobenzene.
Coupling Reaction: These starting materials undergo a coupling reaction in the presence of di-μ-bromobis(tri-tert-butylphosphino)dipalladium(I) and N-ethyl-N,N-diisopropylamine in 1,4-dioxane under reflux conditions.
Reduction: The resulting product is then subjected to reduction using 5% palladium on activated carbon and hydrogen in methanol, with triethylamine as a base, under an inert atmosphere.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions:
3-Fluoro-2-(tetrahydrofuran-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the tetrahydrofuran ring or the aniline moiety.
Substitution: The fluorine atom and the tetrahydrofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
Chemistry:
In chemistry, 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates, while the tetrahydrofuran ring can enhance solubility and membrane permeability .
Industry:
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can contribute to the performance and durability of these materials .
作用机制
The mechanism of action of 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the tetrahydrofuran ring can influence the compound’s pharmacokinetics .
相似化合物的比较
3-Fluoroaniline: Lacks the tetrahydrofuran ring, making it less versatile in terms of chemical modifications.
2-(Tetrahydrofuran-2-yl)aniline: Lacks the fluorine atom, which can reduce its metabolic stability and bioavailability.
3-Fluoro-2-(oxolan-2-yl)aniline: Similar structure but with different ring substituents, affecting its chemical and physical properties.
Uniqueness:
3-Fluoro-2-(tetrahydrofuran-2-yl)aniline stands out due to the combination of the fluorine atom and the tetrahydrofuran ring. This unique structure provides a balance of chemical reactivity, metabolic stability, and solubility, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
3-fluoro-2-(oxolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9H,2,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECDWMFRMOFJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

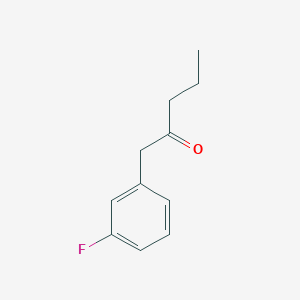

![Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3395020.png)

![tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3395030.png)
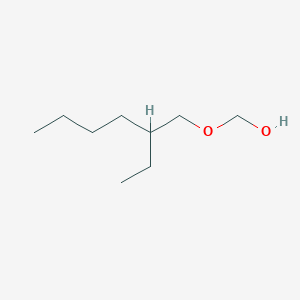

![3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile](/img/structure/B3395056.png)
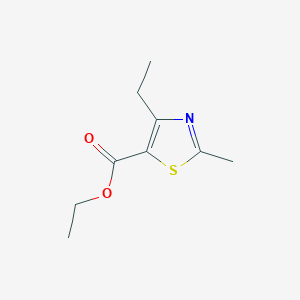
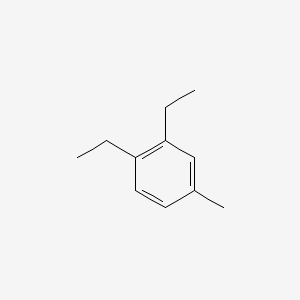
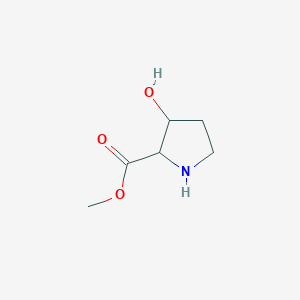
![5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B3395064.png)
